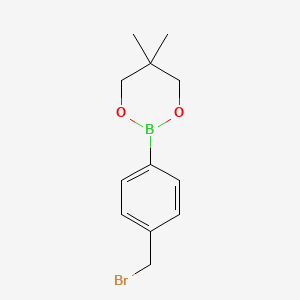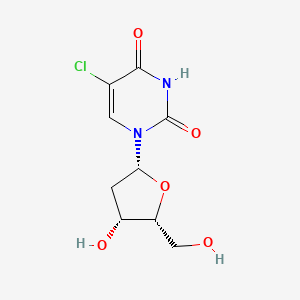![molecular formula C20H30N4O6S2Zn B1146244 zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate CAS No. 151728-40-4](/img/structure/B1146244.png)
zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc L-ascorbate is a compound formed by the combination of zinc and L-ascorbic acid (vitamin C). It is known for its antioxidant properties and its role in various biological processes. Zinc L-ascorbate is used in both medical and industrial applications due to its unique properties, including its ability to support immune function and promote tissue regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc L-ascorbate can be synthesized through the reaction of zinc acetate with L-ascorbic acid in an aqueous medium under ambient conditions. The reaction leads to the formation of a molecular complex with the formula Zn_x(AA)_y(OAc)_z, where x, y, and z are the smallest positive integers .
Industrial Production Methods
In industrial settings, zinc L-ascorbate is produced by combining pharmaceutical-grade zinc and L-ascorbic acid. The process ensures enhanced bioavailability and optimal absorption of both zinc and ascorbic acid .
Chemical Reactions Analysis
Types of Reactions
Zinc L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and complexation. It acts as a cofactor for a large family of dioxygenases, which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation .
Common Reagents and Conditions
Common reagents used in reactions involving zinc L-ascorbate include iron (III) ions, which are reduced by ascorbate to facilitate cellular uptake of iron . The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature.
Major Products
The major products formed from reactions involving zinc L-ascorbate include reduced iron (II) ions and various epigenetic regulators, such as α-ketoglutarate and other citric acid cycle intermediates .
Scientific Research Applications
Zinc L-ascorbate has a wide range of scientific research applications:
Mechanism of Action
Zinc L-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species, reducing oxidative stress in cells.
Cofactor for Dioxygenases: It serves as a cofactor for enzymes involved in transcription, extracellular matrix formation, and epigenetic regulation.
Immune Support: Zinc L-ascorbate supports the function of immune cells, such as neutrophils and macrophages, and enhances the production of interferons and antibodies.
Comparison with Similar Compounds
Similar Compounds
Zinc Gluconate: Another zinc compound used for immune support and wound healing.
Zinc Sulfate: Commonly used in supplements and as a treatment for zinc deficiency.
Magnesium Ascorbate: A combination of magnesium and ascorbic acid, used for its antioxidant properties.
Uniqueness
Zinc L-ascorbate is unique due to its dual role as both a zinc and vitamin C supplement. This combination enhances its bioavailability and effectiveness in supporting immune function and promoting tissue regeneration .
Properties
IUPAC Name |
zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O6.Zn/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7,9-10H,1H2;/q-1;+2/p-1/t2-,5+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOCRQIOQJQMSC-RXSVEWSESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)



![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)




